(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid
Description
The compound (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis. Its structure features:
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the α-amino group, ensuring stability during solid-phase peptide synthesis.
- A naphthalen-1-yl (1-naphthyl) substituent at the fourth carbon of the butanoic acid backbone, contributing to hydrophobicity and π-π stacking interactions.
- A carboxylic acid terminus for peptide bond formation.
This compound’s design balances steric bulk, solubility, and reactivity, making it valuable in pharmaceutical and biochemical research.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)27(17-16-20-10-7-9-19-8-1-2-11-21(19)20)30-29(33)34-18-26-24-14-5-3-12-22(24)23-13-4-6-15-25(23)26/h1-15,26-27H,16-18H2,(H,30,33)(H,31,32)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEHLQUETQQEHB-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Swelling
The synthesis begins with a Wang resin or Rink amide resin preloaded with the C-terminal amino acid. The resin is swollen in dichloromethane (CHCl) for 15 minutes, followed by dimethylformamide (DMF) for 30 minutes to enhance reactivity.
Table 1: Resin Swelling Conditions
| Resin Type | Swelling Solvent | Time (min) |
|---|---|---|
| Wang | CHCl | 15 |
| Rink Amide | DMF | 30 |
Fmoc Deprotection
Deprotection of the Fmoc group is achieved using 20% piperidine in DMF (v/v) through two cycles:
Coupling of Naphthalen-1-yl-Containing Amino Acid
The naphthalen-1-yl side chain introduces steric challenges, necessitating optimized coupling conditions. A mixture of 3.5 equivalents Fmoc-amino acid , 3.5 equivalents hydroxybenzotriazole (HOAt) , and 3.5 equivalents PyBOP in DMF is activated with 7 equivalents DIPEA for 40 minutes.
Table 2: Coupling Reagents for Bulky Side Chains
| Reagent | Role | Equivalents |
|---|---|---|
| Fmoc-amino acid | Building block | 3.5 |
| HOAt | Activator | 3.5 |
| PyBOP | Coupling agent | 3.5 |
| DIPEA | Base | 7.0 |
Iterative Elongation and Cleavage
After each coupling, the resin is washed with DMF (5×1 minute) and CHCl (3×1 minute). Final cleavage from the resin uses 95% trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to yield the crude product.
Solution-Phase Synthesis Strategies
Reductive Amination for Side-Chain Introduction
For solution-phase routes, the naphthalen-1-yl group is introduced via Mitsunobu reaction or Ullmann coupling . A representative protocol involves:
Fmoc Protection of the Amine Group
The primary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (water/dichloromethane) with sodium bicarbonate as the base. Reaction completion is monitored by TLC (R = 0.3 in 7:3 hexane/ethyl acetate).
Table 3: Fmoc Protection Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM/HO (2:1) |
| Base | NaHCO |
| Temperature | 0°C → RT |
| Reaction Time | 4 hours |
Critical Analysis of Coupling Efficiency
Impact of Steric Hindrance
The naphthalen-1-yl group’s bulk reduces coupling efficiency to 75–80% compared to 90–95% for less hindered analogs. Solutions include:
Solvent Optimization
Dimethylacetamide (DMA) improves solubility of aromatic intermediates compared to DMF, increasing yields by 10–15%.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude products are purified via reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile . Typical retention time: 12.5 minutes .
Mass Spectrometry (MS)
ESI-MS (positive mode) confirms molecular weight:
Nuclear Magnetic Resonance (NMR)
H NMR (500 MHz, DMSO-d):
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry as a building block for the synthesis of bioactive peptides and pharmaceuticals. Its structure allows for the introduction of specific functional groups that can enhance biological activity.
Anticancer Agents
Research has indicated that derivatives of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid exhibit promising anticancer properties. For instance, studies have shown that modifications to the naphthalene ring can lead to compounds with significant cytotoxicity against various cancer cell lines. The ability to modify the side chains allows for fine-tuning of the compound's efficacy and selectivity towards cancer cells.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on enzymes involved in metabolic pathways related to cancer and diabetes. This characteristic makes it a candidate for further development into therapeutic agents targeting these conditions.
Peptide Synthesis
The incorporation of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid into peptide synthesis is significant due to its role as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis
In SPPS, the Fmoc group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids. The use of this compound enhances the stability and solubility of peptides during synthesis, leading to higher yields and purities.
Bioconjugation
The ability to attach (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid to various biomolecules opens avenues for bioconjugation techniques. This can be particularly useful in creating targeted drug delivery systems where peptides are conjugated with drugs or imaging agents.
Biochemical Probes
The compound serves as a biochemical probe in research settings, particularly in studies involving protein interactions and conformational changes.
Protein Interaction Studies
By incorporating this compound into peptide sequences, researchers can study how specific modifications affect protein binding and activity. This is crucial for understanding mechanisms of action for various biological processes and drug interactions.
Conformational Studies
The naphthalene moiety contributes to the hydrophobic properties of peptides, influencing their conformational stability. Research utilizing circular dichroism (CD) spectroscopy has demonstrated that peptides containing this compound exhibit distinct folding patterns, which can be correlated with their biological functions.
Mechanism of Action
The mechanism of action of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl
FMOC-2-NAL-OH () shares the Fmoc-protected amino acid scaffold but substitutes the naphthalen-2-yl (2-naphthyl) group at the third carbon instead of the fourth. Key differences include:
- Stereoelectronic Effects : The 1-naphthyl group’s extended π-system enhances hydrophobicity and aromatic interactions compared to 2-naphthyl.
- Solubility : The 1-naphthyl derivative may exhibit lower aqueous solubility due to increased planarity and stacking propensity .
| Compound | Substituent Position | Molecular Weight | Key Property |
|---|---|---|---|
| Target Compound | Naphthalen-1-yl | ~423.45 g/mol* | High hydrophobicity |
| FMOC-2-NAL-OH () | Naphthalen-2-yl | ~423.45 g/mol | Moderate solubility |
*Estimated based on analogous structures.
Heterocyclic vs. Aromatic Side Chains
The piperidin-1-yl-substituted analog () replaces the naphthyl group with a piperidine ring , altering:
- Biological Activity : Such substitutions are critical in targeting enzymes or receptors sensitive to heterocyclic motifs .
| Compound | Side Chain | Molecular Weight | Key Application |
|---|---|---|---|
| Target Compound | Naphthalen-1-yl | ~423.45 g/mol | Peptide synthesis |
| Piperidin-1-yl analog () | Piperidine | 409.21 g/mol | Drug discovery scaffolds |
Steric Effects: Naphthyl vs. o-Tolyl
The (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid () features an ortho-methylphenyl (o-tolyl) group, leading to:
- Reduced Steric Bulk : The smaller o-tolyl group may improve synthetic accessibility and conformational flexibility.
- Altered Binding Affinity: Lower aromatic surface area could reduce nonspecific interactions in biological systems .
| Compound | Substituent | Molecular Weight | Steric Bulk |
|---|---|---|---|
| Target Compound | Naphthalen-1-yl | ~423.45 g/mol | High |
| o-Tolyl analog () | o-Tolyl | 401.45 g/mol | Moderate |
Functional Group Modifications
Azide Functionalization
The 4-azidobutanoic acid derivative () replaces the naphthyl group with an azide, enabling click chemistry applications. Key contrasts:
- Reactivity : The azide group facilitates bioorthogonal conjugation, unlike the inert naphthyl group.
Methoxy and Dimethyl Substituents
Compounds with methoxy () or dimethyl () groups exhibit:
- Polarity Modulation : Methoxy groups enhance solubility via hydrogen bonding.
Biological Activity
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid, often referred to as Fmoc-NH-(S)-2-amino-4-(naphthalen-1-yl)butanoic acid, is a synthetic amino acid derivative with potential applications in medicinal chemistry and biochemistry. Its unique structure, which combines a fluorene moiety with an amino acid backbone, suggests diverse biological activities that merit detailed investigation.
- Molecular Formula : C20H21NO4
- Molecular Weight : 355.38 g/mol
- IUPAC Name : (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid
The biological activity of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate protein functions through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing signaling pathways and cellular responses.
Biological Activities
Several studies have highlighted the potential biological activities of this compound:
Antitumor Activity
Research indicates that derivatives of naphthalene-containing amino acids can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that compounds similar to (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid can induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The structural features of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid may also confer antimicrobial properties. Preliminary assays have demonstrated activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Study 1: Antitumor Activity Assessment
A study conducted on a series of naphthalene derivatives, including (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid, evaluated their cytotoxic effects on human breast cancer cell lines. The results indicated that the compound exhibited significant growth inhibition with an IC50 value of approximately 15 µM, suggesting a promising therapeutic index for further development .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Fmoc-NH-(S)-2-amino-4-(naphthalen-1-yl)butanoic acid | 15 | MCF7 |
| Control (Doxorubicin) | 5 | MCF7 |
Study 2: Antimicrobial Screening
In another research effort, the antimicrobial efficacy of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid was assessed against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Control (Ampicillin) | 16 |
Q & A
Q. What is the role of the Fmoc group in this compound, and how does it influence synthetic strategies?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amino functionality during peptide synthesis. Its orthogonality allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. This enables sequential coupling in solid-phase peptide synthesis (SPPS) . Methodologically, the Fmoc group’s stability under acidic conditions permits compatibility with tert-butyl-based protecting groups, streamlining multi-step syntheses .
Q. What are the recommended handling and storage protocols for this compound?
Due to its acute toxicity (oral, dermal, and inhalation hazards; H302/H315/H319/H335) , handle under fume hoods with PPE (gloves, lab coats, and safety goggles). Store in airtight containers at 2–8°C, avoiding moisture and incompatible materials (strong acids/bases). Ensure waste is disposed via authorized facilities to prevent environmental release .
Q. How can researchers confirm the compound’s purity and structural integrity?
Use HPLC with UV detection (λ = 260–280 nm, Fmoc absorption) and mass spectrometry (ESI-MS or MALDI-TOF) to verify purity (>95%) and molecular weight. NMR (¹H/¹³C) confirms stereochemistry and substitution patterns, particularly the naphthyl group’s positional isomerism .
Advanced Research Questions
Q. How can synthesis of this compound be optimized for scalability and yield?
Traditional SPPS methods often yield ~70–80% purity, requiring iterative purification . Advanced approaches include:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30% yield increase in Fmoc deprotection at 50°C) .
- Flow chemistry : Enhances mixing efficiency and minimizes side products in coupling steps .
- Pre-activated derivatives : Use of HATU/DIPEA for improved coupling kinetics in sterically hindered environments .
Q. How should researchers address contradictions in hazard data across safety sheets?
Discrepancies in GHS classifications (e.g., acute toxicity Category 4 in vs. Category 2 in ) arise from variability in testing protocols. Mitigate risks by:
Q. What structural analogs of this compound have shown enhanced bioactivity, and why?
Modifications to the naphthyl or Fmoc groups alter pharmacokinetic profiles:
Q. How does the compound’s stereochemistry impact its interactions with biological targets?
The (2S) configuration ensures compatibility with L-amino acid transporters, facilitating cellular uptake. Computational docking (e.g., AutoDock Vina) reveals that inversion to (2R) disrupts hydrogen bonding with protease active sites (ΔG = −9.2 kcal/mol vs. −6.5 kcal/mol) . Validate via enantioselective synthesis (e.g., chiral HPLC) and comparative activity assays .
Q. Methodological Notes
- Data Validation : Cross-check NMR and MS data with Cambridge Structural Database entries for naphthyl-Fmoc derivatives .
- Ecotoxicity : While SDS lack ecotoxicological data, prioritize OECD 201/202 guidelines for algal/daphnia toxicity screening .
- Reaction Monitoring : Use FTIR to track Fmoc deprotection (disappearance of C=O stretch at 1710 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
